

Classification of Antifungal Peptides Based on Structure: An In-depth Technical Guide

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Abstract

Antifungal peptides (AFPs) represent a diverse and promising class of molecules poised to address the growing challenge of fungal infections and antifungal resistance. Their structural heterogeneity provides a fundamental basis for their classification, which in turn dictates their mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the classification of **antifungal peptides** based on their primary and secondary structures. It delves into the distinct structural classes, including α -helical peptides, β -sheet peptides, mixed α -helical/ β -sheet structures, and peptides with unique compositions, such as those rich in specific amino acids. For each class, representative examples are provided with detailed quantitative data on their antifungal efficacy, hemolytic activity, and cytotoxicity, summarized in comparative tables. Furthermore, this guide offers detailed protocols for key experimental assays essential for the characterization of **antifungal peptides** and presents visual representations of their signaling pathways using Graphviz DOT language.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant fungal strains, necessitates the development of novel antifungal agents with diverse mechanisms of action.[1] **Antifungal peptides** (AFPs), key components of the innate immune system across all kingdoms of life, have garnered significant attention as potential therapeutic candidates.[2] [3] These peptides exhibit a broad spectrum of activity against pathogenic fungi, often with high

specificity and a lower propensity for resistance development compared to conventional antifungal drugs.[1]

The structural diversity of AFPs is a key determinant of their biological function.[3][4] Classification based on their three-dimensional structure provides a rational framework for understanding their interactions with fungal cells and for the design of novel, more potent, and selective antifungal agents.[3] This guide will explore the major structural classes of **antifungal peptides**, providing detailed examples and the methodologies to characterize them.

Structural Classification of Antifungal Peptides

Antifungal peptides are broadly classified into several categories based on their secondary structure. The most common classifications include α -helical peptides, β -sheet peptides, mixed α -helical and β -sheet peptides, and a diverse group of peptides characterized by an abundance of specific amino acids or unique structural motifs.[2][3]

α -Helical Peptides

These peptides are characterized by their propensity to adopt an α -helical conformation, particularly upon interaction with biological membranes.[5] They are often cationic and amphipathic, with a distinct spatial separation of hydrophobic and hydrophilic residues, which facilitates their interaction with and disruption of fungal cell membranes.[5]

- **Example: Cecropin A** Cecropin A, originally isolated from the cecropia moth *Hyalophora cecropia*, is a potent, linear, cationic α -helical peptide.[6][7] It exhibits broad-spectrum antimicrobial activity, including against several pathogenic fungi.[4][8] Its structure is characterized by two α -helical segments connected by a flexible hinge region.[1]

β -Sheet Peptides

This class of peptides is defined by the presence of two or more β -strands connected by loops, forming a β -sheet structure.[9] These structures are often stabilized by disulfide bonds, which contribute to their stability and activity.

- **Example: Histatin 5** Histatin 5 is a histidine-rich peptide found in human saliva.[3] While it can adopt some helical structure in non-aqueous environments, its structure in aqueous solution is largely random coil, and it is its amino acid composition and charge that are

critical to its function.[10] It is a potent inhibitor of *Candida albicans* and other pathogenic yeasts.[11][12] Unlike many other AMPs, Histatin 5's primary mechanism is not membrane lysis but rather translocation into the cytoplasm and disruption of mitochondrial function.[13][14]

Mixed α -Helical and β -Sheet Peptides

These peptides contain both α -helical and β -sheet structural motifs. A prominent example of this class are the plant defensins.

- Example: Rs-AFP2 (*Raphanus sativus* **antifungal peptide 2**) Rs-AFP2 is a plant defensin isolated from radish seeds.[15] It possesses a characteristic cysteine-stabilized $\alpha\beta$ (CS $\alpha\beta$) fold, consisting of a short α -helix packed against a triple-stranded antiparallel β -sheet, stabilized by four disulfide bonds.[16][17] Rs-AFP2 exhibits potent antifungal activity against a broad range of plant and human pathogenic fungi.[16][18]

Other Structural Classes

This category includes a variety of peptides that do not fit neatly into the above classifications. A notable example is the family of cyclic lipopeptides.

- Example: Iturin A Iturin A is a cyclic lipopeptide produced by *Bacillus subtilis*. [2] Its structure consists of a cyclic heptapeptide linked to a β -amino fatty acid.[2][19] This amphipathic structure is crucial for its potent antifungal activity, which is primarily mediated by membrane disruption.[19][20]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the antifungal, hemolytic, and cytotoxic activities of the representative peptides from each structural class.

Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Peptide	Structural Class	Fungal Species	MIC (µg/mL)	Reference(s)
Cecropin A	α-Helical	Candida albicans	0.9 - 99	[4] [8] [21]
Aspergillus spp.	≤ 99	[21]		
Fusarium spp.	6	[21]		
Histatin 5	β-Sheet (disordered)	Candida albicans	8 - 100 µM	[15] [20]
Candida glabrata	>50 µM	[12]		
Candida tropicalis	<50 µM	[12]		
Candida parapsilosis	<50 µM	[12]		
Candida krusei	<50 µM	[12]		
Rs-AFP2	Mixed α/β	Candida albicans	10 µM	[13]
Pyricularia oryzae	0.08 - 5 µM	[18]		
Iturin A	Cyclic Lipopeptide	Candida albicans	25 - 32	[22] [23]
Fusarium oxysporum	30	[24]		
Various phytopathogenic fungi	2 - 300	[25]		

Table 2: Hemolytic and Cytotoxic Activity

Peptide	Structural Class	Hemolytic Activity (HC50)	Cytotoxicity (IC50)	Cell Line	Reference(s)
Cecropin A	α -Helical	> 100 μ M	73.29 - 220.05 μ g/mL	Bladder cancer cells	[2][19]
Cecropin B	α -Helical	180.0 μ M	16.0 - 92.0 μ M	Ags carcinoma, 3T6 fibroblast	[14]
Histatin 5	β -Sheet (disordered)	> 128 - 200 μ M (non-hemolytic)	> 50 μ g/mL (non-cytotoxic)	Gingival fibroblast	[9][11][26][27]
Rs-AFP2	Mixed α/β	Non-hemolytic	Non-toxic to mammalian cells	HBMEC, U87	[13][28]
Iturin A	Cyclic Lipopeptide	Dose-dependent	7.98 - 70 μ M	MDA-MB-231, MCF-7, Caco-2, BRL-3A	[3][10][29]

Mechanisms of Action and Signaling Pathways

The structural characteristics of **antifungal peptides** are intimately linked to their mechanisms of action.

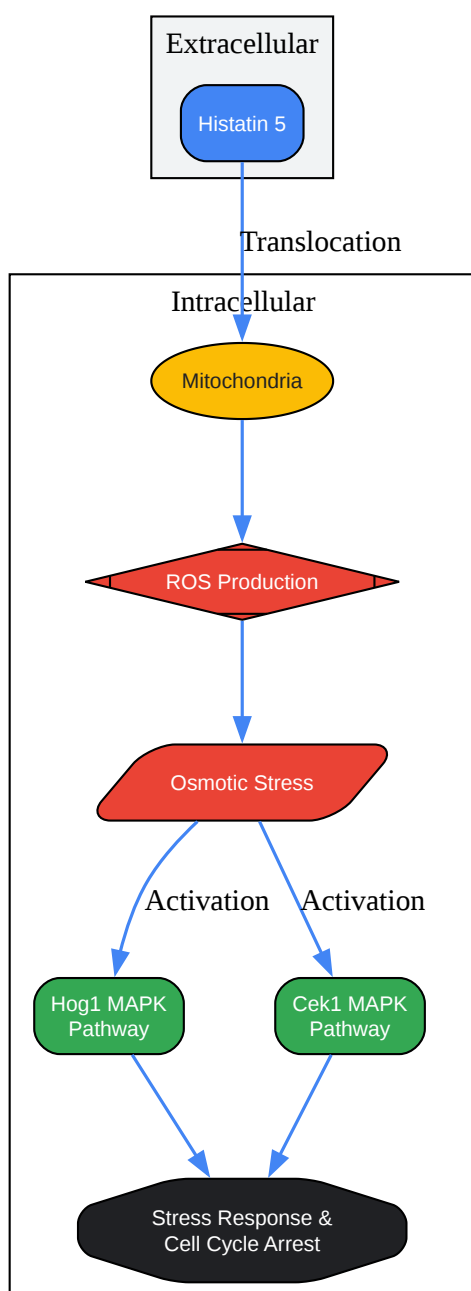
Cecropin A: Membrane Disruption

Cecropin A, like many α -helical peptides, primarily acts by disrupting the fungal cell membrane. Its amphipathic nature allows it to preferentially interact with the anionic components of fungal membranes over the zwitterionic membranes of mammalian cells. This interaction leads to membrane permeabilization and the formation of pores or ion channels, resulting in the leakage of cellular contents and ultimately cell death.

Caption: Mechanism of action of Cecropin A.

Histatin 5: Intracellular Targeting and MAPK Signaling

Histatin 5 employs a more complex, non-lytic mechanism. It translocates across the *Candida albicans* cell membrane and targets intracellular components, primarily the mitochondria, leading to the production of reactive oxygen species (ROS).[14][30] This induces osmotic stress, which in turn activates the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) MAP kinase signaling pathways.[2][11]

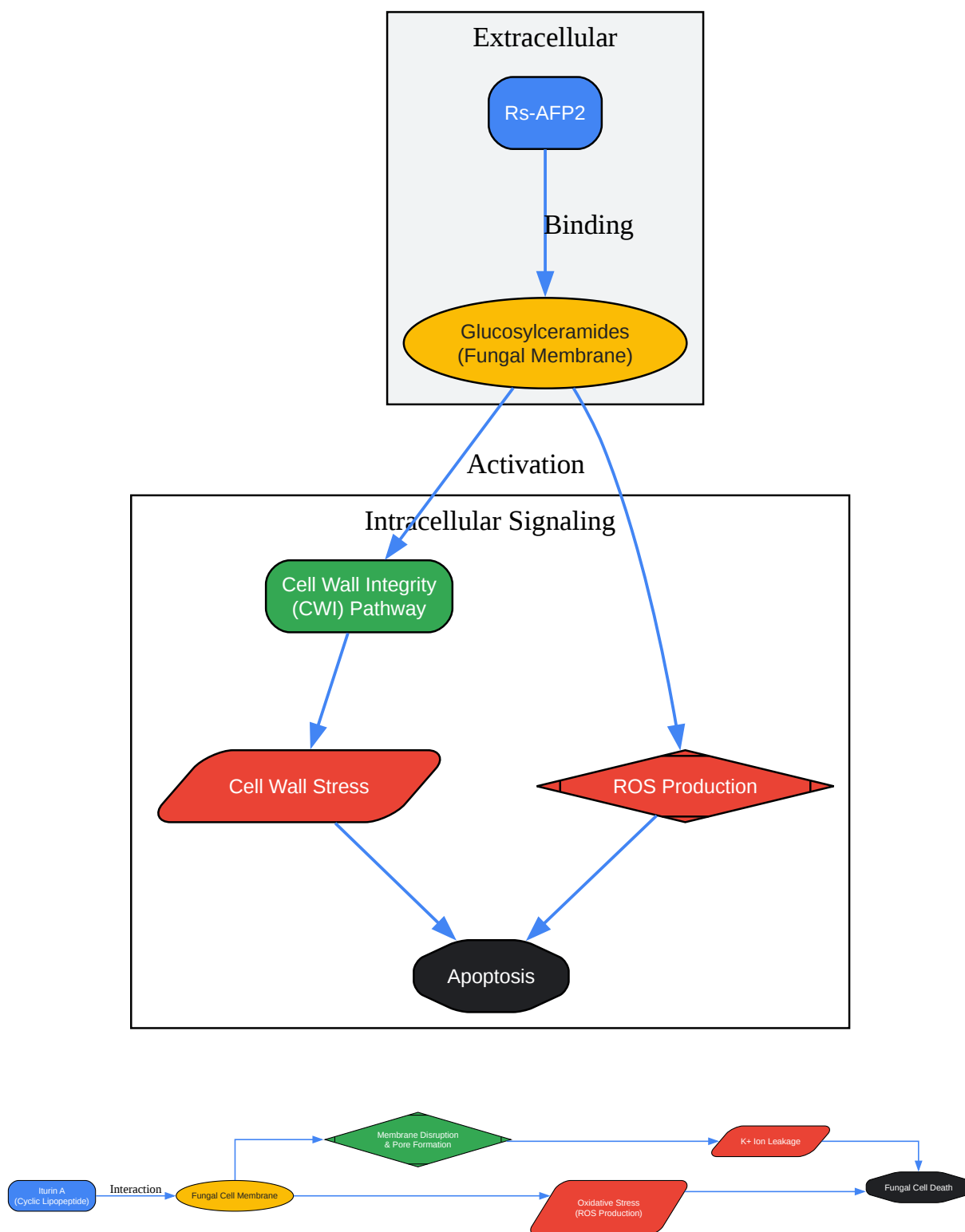


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Caption: Histatin 5 signaling pathway in *C. albicans*.

Rs-AFP2: Glucosylceramide Interaction and Cell Wall Stress

The plant defensin Rs-AFP2 interacts with a specific component of the fungal cell membrane, glucosylceramides (GlcCer).[10] This interaction triggers a signaling cascade that leads to the activation of the cell wall integrity (CWI) pathway, resulting in cell wall stress.[19] Additionally, Rs-AFP2 induces the production of reactive oxygen species (ROS) and ultimately leads to apoptosis.[10][16]



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